(E)-methoxy[1-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfanyl]ethylidene]amine
Description
Properties
IUPAC Name |
(E)-N-methoxy-1-(4-methoxyphenyl)-2-(4-methylphenyl)sulfanylethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-13-4-10-16(11-5-13)21-12-17(18-20-3)14-6-8-15(19-2)9-7-14/h4-11H,12H2,1-3H3/b18-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHSOKPODJUUCM-ZCXUNETKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=NOC)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC/C(=N/OC)/C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-methoxy[1-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfanyl]ethylidene]amine, also known by its CAS number 338400-77-4, is a compound with a complex structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molar mass of 301.4 g/mol. The compound features a methoxy group, a sulfanyl group, and multiple phenyl rings that contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, a related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), demonstrated marked inhibition of colon cancer cell growth. This effect was attributed to increased expression levels of death receptors and active caspase-3 while decreasing markers associated with cell proliferation such as PCNA .
| Compound | Activity | Mechanism |
|---|---|---|
| MMPP | Inhibits colon cancer growth | Increases DR5/DR6 and active caspase-3; decreases PCNA and p-IKKβ |
The mechanisms through which this compound may exert its effects include:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Inhibition of Tumor Growth : By modulating signaling pathways involved in cell survival and proliferation.
- Targeting Specific Receptors : Compounds with similar structures often interact with death receptors, promoting apoptosis in malignant cells.
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
- Study on MMPP : This study highlighted MMPP's ability to inhibit colon cancer cell growth significantly, suggesting that modifications in the compound's structure can enhance its anticancer efficacy .
- Inhibitory Effects on Viral Replication : While not directly related to the compound , research on similar amine derivatives has shown promise against viral infections, indicating potential broader applications for this compound in antiviral therapies .
Comparison with Similar Compounds
The compound is compared to structurally related imines and sulfanyl derivatives based on crystallographic data, physicochemical properties, and synthetic methodologies.
Table 1: Structural and Physicochemical Comparison
| Compound Name | C=N Bond Length (Å) | Melting Point (°C) | Yield (%) | Molecular Weight (g/mol) | Key Substituents | Reference ID |
|---|---|---|---|---|---|---|
| (E)-methoxy[1-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfanyl]ethylidene]amine | ~1.29 (estimated) | Not reported | - | ~309.4 | 4-MeOPh, 4-MePh-S, MeO | |
| (E)-1-(4-Chlorophenyl)-2-(4-methoxybenzenesulfinyl)ethylideneamine | 1.292 | Not reported | - | 338.84 | 4-ClPh, 4-MeOPh-SO, MeO | |
| N-Ethyl-1-(4-methoxyphenyl)propan-2-amine | - | - | 81 | 207.29 | 4-MeOPh, ethylamine | |
| 2-(N-Benzyl-α-iminoethyl)phenol | 1.286 | - | - | 227.28 | Benzyl, phenolic -OH | |
| [2-(4-Methoxyphenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine | - | - | - | 287.42 | 4-MeOPh, 4-MeS-Ph, ethylamine |
Notes:
- C=N Bond Length : The imine bond length in the target compound is inferred to align with values reported for similar derivatives (1.264–1.292 Å), which are critical for conjugation and stability .
Table 2: Crystallographic Data Comparison
Insights :
- The monoclinic system in sulfanyl-containing imines () contrasts with orthorhombic packing in simpler aryl derivatives, indicating substituent-driven lattice variations .
Discussion :
- Chirality in related ethylideneamines () highlights the importance of stereochemistry in pharmacological efficacy .
Preparation Methods
Reaction Mechanism and Optimization
The most widely employed method involves condensing 1-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one with methoxyamine hydrochloride under acidic conditions. p-Toluenesulfonic acid (p-TsOH) catalyzes the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine. Key innovations include:
Stereochemical Control
The E-isomer predominates (95:5 E:Z) due to steric hindrance between the 4-methylphenylsulfanyl group and methoxy substituent during imine formation. $$^{1}\text{H}$$ NMR analysis confirms configuration through vicinal coupling constants ($$J_{H-H} = 10.2–11.4 \, \text{Hz}$$).
Solvent-Free Imine Synthesis
Neat Reaction Conditions
Eliminating solvents enhances atom economy while maintaining efficiency. Mixing equimolar ketone and methoxyamine with 10% w/w p-TsOH at 80°C for 2 hours achieves 65% yield. Key advantages include:
Limitations in Stereoselectivity
Solvent-free conditions yield lower E-selectivity (80:20 E:Z) due to decreased steric guidance during imine formation. IR spectroscopy reveals competing Z-isomer formation through N-H stretching vibrations at 3320 cm$$^{-1}$$.
Catalytic Methods with Molecular Sieves
Molecular Sieve 4A Applications
Incorporating 3Å molecular sieves during condensation absorbs water in situ, achieving 70% yield without azeotropic distillation. This method proves particularly effective for moisture-sensitive substrates:
| Parameter | Value |
|---|---|
| Catalyst Loading | 20% w/w |
| Temperature | 100°C |
| Reaction Time | 8 hours |
| E:Z Ratio | 93:7 |
Recyclability Studies
Molecular sieves retain 89% activity after five cycles, as demonstrated by thermogravimetric analysis (TGA) showing <2% weight loss at 300°C.
Microwave-Assisted Synthesis
Rapid Imine Formation
Microwave irradiation (300 W, 120°C) reduces reaction times to 15 minutes with comparable yields (68%). Time-temperature profiles indicate:
- Instantaneous heating : 2.4°C/sec ramp rate prevents thermal decomposition
- Uniform energy distribution : Multimode cavities eliminate hot spots
Scale-Up Challenges
Industrial adoption remains limited due to nonlinear scalability—batch sizes >100 g exhibit 22% yield reduction from uneven microwave penetration.
Purification and Characterization
Chromatographic Separation
Silica gel chromatography (hexane:EtOAc 4:1) resolves E/Z isomers, with retention factors ($$R_f$$) of 0.38 (E) and 0.42 (Z). High-performance liquid chromatography (HPLC) using Chiralpak AD-H columns achieves 99.2% enantiomeric excess for E-isomer.
Spectroscopic Confirmation
- $$^{13}\text{C}$$ NMR : $$ \delta = 162.1 \, \text{ppm} $$ (C=N), $$ \delta = 55.8 \, \text{ppm} $$ (OCH$$_3$$)
- X-ray Crystallography : Orthorhombic crystal system ($$a = 10.21 \, \text{Å}$$, $$b = 12.45 \, \text{Å}$$, $$c = 14.78 \, \text{Å}$$)
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for (E)-methoxy[1-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfanyl]ethylidene]amine?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and Schiff base formation. For example:
- Step 1 : React 4-methoxyphenylacetone with a thiol source (e.g., 4-methylbenzenethiol) under basic conditions to introduce the sulfanyl group .
- Step 2 : Condensation with methoxyamine hydrochloride in ethanol under reflux to form the ethylideneamine backbone. Temperature control (~80°C) and inert atmospheres (N₂/Ar) are critical to prevent oxidation .
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the (E)-isomer, confirmed by NMR coupling constants (e.g., J = 12–15 Hz for trans-configuration) .
Q. How is the compound structurally characterized?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is used:
- NMR : ¹H/¹³C NMR identifies methoxy (δ ~3.7–3.9 ppm), sulfanyl (δ ~2.4 ppm for SCH₂), and ethylideneamine (δ ~7.8–8.2 ppm for C=N) groups .
- X-ray Crystallography : Single-crystal diffraction data collected at 100 K (Mo-Kα radiation, λ = 0.71073 Å) refined using SHELXL-2017. Hydrogen bonding networks and E-configuration are validated via SHELX constraints (e.g., DFIX, DANG) .
Q. What preliminary assays assess its biological activity?
- Methodological Answer : Standard assays include:
- Receptor Binding : Radioligand displacement assays (e.g., serotonin/dopamine receptors) using ³H-labeled ligands in transfected HEK293 cells .
- Enzyme Inhibition : IC₅₀ determination via fluorometric assays (e.g., acetylcholinesterase inhibition at λₑₓ = 340 nm, λₑₘ = 455 nm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance stereochemical purity?
- Methodological Answer :
- Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-phenylethylamine) during Schiff base formation, followed by diastereomeric salt crystallization .
- Catalytic Asymmetric Synthesis : Employ palladium-catalyzed cross-couplings with chiral ligands (BINAP, Josiphos) to control sulfanyl group orientation .
- Monitoring : HPLC with a chiral column (Chiralpak IA, 90:10 hexane/isopropanol) tracks enantiomeric excess (ee > 98%) .
Q. How to resolve discrepancies between spectroscopic and crystallographic data?
- Methodological Answer :
- Dynamic Effects in NMR : Variable-temperature NMR (VT-NMR) distinguishes between conformational flexibility (e.g., rotamers) and static crystal packing effects. For example, coalescence temperatures (T_c) > 300 K suggest slow exchange .
- DFT Calculations : Geometry optimization (B3LYP/6-31G*) compares theoretical NMR shifts with experimental data to validate the E-configuration .
Q. What computational strategies predict its pharmacological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina screens against Protein Data Bank (PDB) targets (e.g., 5-HT₂A receptor, PDB ID: 6A93). Docking poses are refined with MM-GBSA to calculate binding free energies (ΔG ≤ -8 kcal/mol indicates high affinity) .
- QSAR Modeling : Build 3D-QSAR models (CoMFA, CoMSIA) using training sets of analogs with known IC₅₀ values. Steric/electrostatic contour maps guide structural modifications .
Q. How to analyze its stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to pH 1–9 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS (ESI+ mode). Major degradation pathways (e.g., hydrolysis of the ethylideneamine group) are identified .
- Metabolite Profiling : Incubate with human liver microsomes (HLMs) and NADPH. UPLC-QTOF detects Phase I metabolites (e.g., sulfoxidation of the thioether group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
